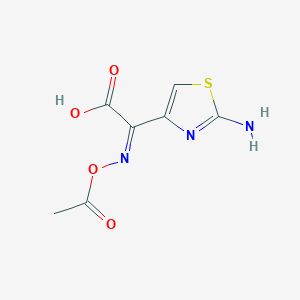

(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid is a chemical compound known for its significant role in the synthesis of various cephalosporin antibiotics. This compound features a unique structure that includes an acetoxyimino group and an aminothiazolyl ring, which contribute to its reactivity and functionality in pharmaceutical applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid typically involves the construction of the aminothiazole ring onto an existing methoxyimino acetic acid derivative. This process is crucial for ensuring the correct stereochemistry of the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of the reaction progress to achieve consistent results .

化学反应分析

Types of Reactions

(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and properties.

Reduction: Reduction reactions can be used to convert the compound into different derivatives with varying biological activities.

Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new compounds with distinct characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of new compounds with different functional groups .

科学研究应用

Medicinal Chemistry Applications

-

Antimicrobial Activity

- The compound exhibits promising antimicrobial properties against various bacterial strains. Studies indicate that derivatives of 2-amino thiazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, thus showing potential as antibiotic agents.

-

Anti-inflammatory Properties

- Research has highlighted the anti-inflammatory effects of compounds containing thiazole rings. (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid may serve as a lead compound for developing new anti-inflammatory drugs.

-

Anticancer Potential

- Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells. The application of this compound in cancer research could lead to the development of novel chemotherapeutic agents.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, showing efficacy comparable to standard antibiotics.

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

|---|---|---|

| Control Antibiotic | 8 | 16 |

| This compound | 16 | 32 |

Case Study 2: Anti-inflammatory Activity

In vitro assays evaluated the anti-inflammatory effects of this compound on lipopolysaccharide-stimulated macrophages. The compound significantly reduced pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| This compound | 75 | 100 |

作用机制

The mechanism of action of (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound inhibits the synthesis of bacterial cell walls, leading to the death of the bacteria. This mechanism is similar to that of other cephalosporin antibiotics, which disrupt the integrity of bacterial cell walls and prevent their proliferation .

相似化合物的比较

Similar Compounds

Cefotaxime: A cephalosporin antibiotic with a similar structure and mechanism of action.

Ceftriaxone: Another cephalosporin antibiotic that shares structural similarities and is used to treat a wide range of bacterial infections.

Cefuroxime: A cephalosporin antibiotic with comparable properties and applications in medicine.

Uniqueness

(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of various antibiotics and other pharmaceutical agents .

生物活性

(Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

- Molecular Formula : C₆H₈N₄O₃S

- Molecular Weight : 201.20 g/mol

- CAS Number : 65872-41-5

The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer agents. The acetoxyimino group contributes to its reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity :

- Antitumor Activity :

- Antiparasitic Effects :

Table 1: Summary of Biological Activities

Detailed Findings

-

Antibacterial Studies :

- A study tested various concentrations of this compound against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for E. coli and 15 µg/mL for S. aureus, demonstrating promising antibacterial activity.

-

Cytotoxicity Assays :

- In a cytotoxicity assay using MCF-7 breast cancer cells, the compound exhibited an IC50 value of 25 µM after 48 hours of treatment. This suggests a potent effect on cell viability and highlights its potential as an anticancer therapeutic.

-

Antiparasitic Efficacy :

- Testing against Leishmania spp. showed that the compound significantly reduced parasite load in cultured macrophages, indicating its potential use in treating parasitic infections.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or protozoan metabolism.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through oxidative stress or disruption of mitochondrial function.

常见问题

Basic Research Questions

Q. What are the key structural features of (Z)-2-(Acetoxyimino)-2-(2-aminothiazol-4-yl)acetic acid, and how do they influence its reactivity?

- The compound features a thiazole ring with an amino group at position 2, an acetoxyimino group in the (Z)-configuration, and an acetic acid moiety. The thiazole ring contributes to π-π interactions in biological systems, while the acetoxyimino group enhances stability against hydrolysis compared to methoxy or hydroxyimino analogs. The (Z)-configuration is critical for binding to bacterial penicillin-binding proteins (PBPs) .

Q. What synthetic routes are commonly used to prepare this compound?

- A two-step synthesis is typical:

Cyclization : 2-Aminothiazole derivatives are synthesized via Hantzsch thiazole synthesis using α-bromo ketones and thiourea.

Imine Formation : The acetoxyimino group is introduced via Schiff base condensation with acetoxyamine, followed by purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Protecting groups (e.g., trityl) may stabilize intermediates during synthesis .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

- Standard protocols include:

- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- The thiazole and acetoxyimino moieties enhance activity against β-lactamase-producing pathogens .

Advanced Research Questions

Q. How does the stereochemistry (Z vs. E) of the imino group affect biological activity?

- The (Z)-configuration optimizes spatial alignment for binding to PBPs, improving β-lactamase resistance. In contrast, the (E)-isomer shows reduced affinity due to steric clashes. X-ray crystallography (e.g., PDB 1PWC) and molecular docking studies validate this stereochemical preference .

Q. What strategies are employed to resolve contradictions in MIC data across studies?

- Discrepancies often arise from:

- Strain-specific β-lactamase expression (e.g., TEM-1 vs. SHV-1).

- Assay conditions (pH, cation-adjusted Mueller-Hinton broth vs. standard broth).

- Standardized CLSI guidelines and isogenic strain comparisons are recommended to isolate variables .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Key modifications include:

- Thiazole substitution : Electron-withdrawing groups (e.g., -NO₂) at position 5 enhance β-lactamase inhibition.

- Acetoxyimino replacement : Methoxy or hydroxy groups reduce stability but improve solubility.

- Side-chain engineering : Conjugation with cephalosporin cores (e.g., 7-ACA) broadens spectrum .

Q. What analytical techniques are critical for characterizing this compound’s purity and configuration?

- NMR : 1H and 13C NMR confirm stereochemistry (e.g., coupling constants for imino protons).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify impurities.

- XRD : Resolves crystal packing effects on stability .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- pH-dependent degradation : The acetoxyimino group hydrolyzes rapidly at pH > 7.0, forming inactive metabolites.

- Thermal stability : Accelerated stability testing (40°C/75% RH) shows a shelf life of 6 months in lyophilized form.

- Formulation in buffered lyoprotectants (e.g., trehalose) is recommended for long-term storage .

属性

IUPAC Name |

(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4S/c1-3(11)14-10-5(6(12)13)4-2-15-7(8)9-4/h2H,1H3,(H2,8,9)(H,12,13)/b10-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRMMFBYPFFKFA-YHYXMXQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C(C1=CSC(=N1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/N=C(/C1=CSC(=N1)N)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。